molecular formula C11H25O4P B12826658 1-Dimethoxyphosphorylnonan-4-ol

1-Dimethoxyphosphorylnonan-4-ol

Cat. No.: B12826658
M. Wt: 252.29 g/mol
InChI Key: PUZISRAHUWRZCC-UHFFFAOYSA-N
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Description

[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid ester group and a hydroxyl group on a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. Another method includes the catalytic cross-coupling reaction, which uses palladium catalysts to couple H-phosphonate diesters with aryl or vinyl halides under microwave irradiation . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as Pd(PPh3)4.

Industrial Production Methods

Industrial production of phosphonic acid esters often employs large-scale methods such as the Michaelis-Arbuzov reaction due to its efficiency and scalability. The use of microwave irradiation and palladium catalysts can also be adapted for industrial purposes, providing high yields in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion to phosphonic acids using oxidizing agents.

    Reduction: Reduction of the ester group to form phosphinic acids.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as copper or palladium .

Major Products

The major products formed from these reactions include phosphonic acids, phosphinic acids, and various substituted phosphonates, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of [(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong coordination bonds with metal ions, making it useful in catalysis and coordination chemistry. The hydroxyl group on the nonyl chain can also participate in hydrogen bonding, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester is unique due to its specific combination of a phosphonic acid ester group and a hydroxyl group on a nonyl chain. This structure provides distinct reactivity and binding properties, making it valuable in various applications, including catalysis, coordination chemistry, and material science .

Properties

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

1-dimethoxyphosphorylnonan-4-ol

InChI

InChI=1S/C11H25O4P/c1-4-5-6-8-11(12)9-7-10-16(13,14-2)15-3/h11-12H,4-10H2,1-3H3

InChI Key

PUZISRAHUWRZCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCP(=O)(OC)OC)O

Origin of Product

United States

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